2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide
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Overview
Description
2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide is a compound that belongs to the class of sulfonamides and acetamides. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties . The presence of both sulfonamide and acetamide groups in the molecule contributes to its diverse pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2-chloro-4-nitrophenol with piperidine to form 2-chloro-4-piperidin-1-ylphenol.
Sulfonylation: The next step is the sulfonylation of 2-chloro-4-piperidin-1-ylphenol with chlorosulfonic acid to form 2-chloro-4-piperidin-1-ylsulfonylphenol.
Acetamide Formation: Finally, the sulfonylated product is reacted with chloroacetic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-(2-Chloro-4-(1-piperidinylsulfonyl)phenoxy)-N-(2-furylmethyl)acetamide
- 2-(2-Chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy)-N-(2-pyridinylmethyl)acetamide
Uniqueness: 2-(2-Chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide is unique due to its specific combination of sulfonamide and acetamide groups, which confer a broad spectrum of biological activities. Its ability to inhibit DHFR distinguishes it from other similar compounds, making it a valuable candidate for antimicrobial and anticancer research .
Properties
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-8-10(4-5-12(11)20-9-13(15)17)21(18,19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZQVWTWKLOJSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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